molecular formula C33H48O10 B1232507 [13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate

[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate

Cat. No.: B1232507
M. Wt: 604.7 g/mol
InChI Key: KRBKMIARJGAHGD-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate is a complex organic compound with the molecular formula C33H48O10. It consists of 48 hydrogen atoms, 33 carbon atoms, and 10 oxygen atoms .

Chemical Reactions Analysis

Ostodin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources. the compound’s structure suggests that it can participate in reactions typical for esters and ketones, leading to the formation of various products .

Scientific Research Applications

Ostodin has been primarily studied for its anti-leukemia effects . It is used in scientific research to explore its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which Ostodin exerts its effects involves its interaction with specific molecular targets and pathways. While detailed pathways are not explicitly mentioned, its anti-leukemia effects suggest that it may interfere with cellular processes critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Ostodin can be compared with other compounds with similar structures and functions. Some similar compounds include other anti-leukemia agents and organic molecules with multiple rings and functional groups. The uniqueness of Ostodin lies in its specific molecular structure and its potential therapeutic applications .

Properties

Molecular Formula

C33H48O10

Molecular Weight

604.7 g/mol

IUPAC Name

[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate

InChI

InChI=1S/C33H48O10/c1-7-8-9-10-11-12-13-14-15-24(36)41-29-20(3)32(39)23-16-19(2)28(37)31(23,38)17-22(18-34)26(43-40)25(32)27-30(5,6)33(27,29)42-21(4)35/h14-17,20,23,25-27,29,34,38-40H,7-13,18H2,1-6H3/b15-14+

InChI Key

KRBKMIARJGAHGD-CCEZHUSRSA-N

Isomeric SMILES

CCCCCCCC/C=C/C(=O)OC1C(C2(C3C=C(C(=O)C3(C=C(C(C2C4C1(C4(C)C)OC(=O)C)OO)CO)O)C)O)C

Canonical SMILES

CCCCCCCCC=CC(=O)OC1C(C2(C3C=C(C(=O)C3(C=C(C(C2C4C1(C4(C)C)OC(=O)C)OO)CO)O)C)O)C

Synonyms

delta 5,6-7-hydroperoxy-12-O-undecadienoylphorbol-13-acetate
NSC 353862
NSC-353862
ostodin

Origin of Product

United States

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